molecular formula C10H9FN4S B3074142 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide CAS No. 1019187-19-9

1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No. B3074142
CAS RN: 1019187-19-9
M. Wt: 236.27 g/mol
InChI Key: AQKBJXHCXBAJCZ-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, bacteria, and viruses.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the replication of viruses. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is its broad-spectrum activity against a range of pathogens. Additionally, this compound has been shown to possess low toxicity, making it a safe candidate for further development. However, one of the major limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, this compound has the potential to be used in combination with other drugs to enhance its therapeutic efficacy.

Scientific Research Applications

1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antifungal, antibacterial, and antiviral activities. Additionally, this compound has been shown to possess significant anticancer properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(3-fluorophenyl)-5-methyltriazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-6-9(10(12)16)13-14-15(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBJXHCXBAJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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